molecular formula C8H17ClN2O B13622845 2-amino-2-cyclopentyl-N-methylacetamidehydrochloride

2-amino-2-cyclopentyl-N-methylacetamidehydrochloride

Cat. No.: B13622845
M. Wt: 192.68 g/mol
InChI Key: WQRYTMBDEZANOV-UHFFFAOYSA-N
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Description

2-amino-2-cyclopentyl-N-methylacetamide hydrochloride: is a chemical compound with a unique structure that includes an amino group, a cyclopentyl ring, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride typically involves the reaction of cyclopentylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemistry: 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyclopentyl and methylacetamide groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-amino-2-cyclopentylacetamide hydrochloride
  • 2-amino-2-cyclopentyl-N-ethylacetamide hydrochloride
  • 2-amino-2-cyclopentyl-N-propylacetamide hydrochloride

Comparison: Compared to its analogs, 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride has a unique balance of hydrophilic and hydrophobic properties due to the presence of both the amino group and the cyclopentyl ring. This makes it particularly useful in applications where both types of interactions are important.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

2-amino-2-cyclopentyl-N-methylacetamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H

InChI Key

WQRYTMBDEZANOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1CCCC1)N.Cl

Origin of Product

United States

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